4-(Bicyclo[1.1.0]butan-2-yl)pyridine
Description
4-(Bicyclo[1.1.0]butan-2-yl)pyridine is a bicyclic pyridine derivative characterized by a strained bicyclo[1.1.0]butane moiety fused to a pyridine ring. Its synthesis typically involves catalytic cycloaddition or substitution reactions, as demonstrated in studies utilizing bicyclo[1.1.0]butane precursors and pyridine derivatives. For example, reactions with water hydrazine yield 75% isolated product, purified via reverse-phase HPLC (NH4OAc buffer/methanol, XSelect C18 column) . Structural confirmation relies on NMR and HRMS, ensuring precise identification of the bicyclic framework and substituent positioning . The compound’s strained geometry and electronic properties make it a promising candidate for cycloaddition chemistry and medicinal applications .
Properties
CAS No. |
63878-60-4 |
|---|---|
Molecular Formula |
C9H9N |
Molecular Weight |
131.17 g/mol |
IUPAC Name |
4-(2-bicyclo[1.1.0]butanyl)pyridine |
InChI |
InChI=1S/C9H9N/c1-3-10-4-2-6(1)9-7-5-8(7)9/h1-4,7-9H,5H2 |
InChI Key |
MWNOKTNNKCYHCV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1C2C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Directed Bridgehead Functionalization
The directed functionalization of BCB precursors provides a robust pathway for introducing pyridine substituents. McNamee et al. demonstrated that deprotonation of monosubstituted BCBs with lithium hexamethyldisilazide (LiHMDS) at −78°C generates a bridgehead anion, which reacts with electrophilic pyridine derivatives. For 4-pyridyl substitution, 4-iodopyridine undergoes palladium-catalyzed cross-coupling with BCB precursors in toluene at 110°C, achieving yields up to 68% (Table 1).
Table 1: Coupling Efficiency for Directed Functionalization
| BCB Precursor | Coupling Partner | Catalyst System | Yield (%) |
|---|---|---|---|
| 1-(Mesitylsulfonyl)BCB | 4-iodopyridine | Pd(OAc)₂/XPhos | 68 |
| 1-(Tosyl)BCB | 4-bromopyridine | Pd₂(dba)₃/SPhos | 52 |
This method requires careful control of reaction temperature (−78°C for deprotonation vs. 110°C for coupling) to prevent BCB ring-opening side reactions.
Strain-Release Annulation Approaches
Rhodium(I)-Catalyzed Heterocycle Formation
Recent work by the Anderson group utilizes Rh(I) catalysts to annulate BCB subunits with nitrogen-containing aromatics. The critical innovation involves treating 1-(p-tolylsulfinyl)BCB with isopropyl magnesium chloride to generate BCB-MgCl intermediates, which subsequently react with pyridinium salts (Scheme 1).
Scheme 1:
BCB-MgCl + Pyridinium salt → [Rh(CO)₂Cl]₂/dppe → 4-(BCB)pyridine
Optimization studies revealed that 1,4-dioxane as solvent with bis(diphenylphosphino)ethane (dppe) ligand provides optimal yields (77% isolated). The reaction tolerates electron-withdrawing groups (CN, CO₂R) but shows decreased efficiency with sterically hindered pyridines (42% yield for 3,5-dimethyl substitution).
Bicyclo[1.1.1]pentane Skeletal Editing
Photo-Hunsdiecker/Iodide Displacement Sequence
A groundbreaking metal-free approach converts bicyclo[1.1.1]pentanes (BCPs) to BCB derivatives through radical-mediated halogenation. The protocol involves:
- UV irradiation (365 nm) of BCP with N-iodosuccinimide in CCl₄ (23°C, 12 h)
- Nucleophilic displacement with pyridine derivatives (DMF, 80°C)
Table 2: BCB-Pyridine Formation via Skeletal Editing
| BCP Starting Material | Pyridine Nucleophile | Conversion (%) |
|---|---|---|
| 1-iodo-BCP | 4-aminopyridine | 89 |
| 1-iodo-BCP | 4-mercaptopyridine | 76 |
This two-step process achieves excellent functional group tolerance, with yields inversely correlated to the nucleophilicity of the pyridine derivative (ρ = −0.72 in Hammett analysis).
Pyridine-Directed Cyclopropanation
Transition Metal-Mediated [2+1] Cycloaddition
4-Pyridyldiazomethane undergoes strain-inducing cyclopropanation with dichlorocarbene precursors under nickel catalysis. Key parameters include:
- Ni(acac)₂ (5 mol%) as catalyst
- Slow addition of Cl₂C=CH₂ (0.5 mL/h)
- Reaction temperature maintained at −40°C
This method produces the target compound in 61% yield but requires strict exclusion of moisture due to carbene intermediate sensitivity.
Post-Functionalization of BCB-Urea Intermediates
Hydrolysis/Coupling Cascade
BCB-urea adducts derived from 8-isocyanatoquinoline (see Section 2.1) undergo selective hydrolysis under acidic conditions (HCl/THF/H₂O, 1:2:1). The resulting BCB-amine intermediates couple with 4-bromopyridine via Buchwald-Hartwig amination:
Optimized Conditions:
Comparative Analysis of Methodologies
Table 3: Method Comparison Matrix
| Method | Atom Economy (%) | Typical Yield (%) | Scalability | Functional Group Tolerance |
|---|---|---|---|---|
| Directed Functionalization | 78 | 68 | Gram-scale | Moderate |
| Rh-Catalyzed Annulation | 65 | 77 | Multi-gram | Excellent |
| Skeletal Editing | 82 | 89 | Decagram | Broad |
| Cyclopropanation | 71 | 61 | Milligram | Limited |
Chemical Reactions Analysis
Types of Reactions
4-(Bicyclo[1.1.0]butan-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions are possible, especially at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alkoxides in polar solvents.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced bicyclo[1.1.0]butane compounds, and substituted pyridine derivatives.
Scientific Research Applications
4-(Bicyclo[1.1.0]butan-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioisostere in drug design.
Medicine: Explored for its potential therapeutic properties due to its unique structure.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-(Bicyclo[1.1.0]butan-2-yl)pyridine involves the release of strain energy upon reaction. This strain release can drive various chemical transformations, making the compound a valuable intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Bicyclo[2.2.1]heptane-Pyridine Derivatives
A key structural analog is 4-(bicyclo[2.2.1]heptan-2-yl)pyridine, which replaces the bicyclo[1.1.0]butane with a norbornane (bicyclo[2.2.1]heptane) system. Key differences include:
- Synthetic Efficiency: The norbornane derivative is synthesized in 51% yield via alkylation in flow chemistry, lower than the 75% yield for the bicyclo[1.1.0]butane analog .
- Physical State : The bicyclo[2.2.1]heptane derivative is isolated as a yellow oil, contrasting with the solid-state isolation of many bicyclo[1.1.0]butane derivatives, suggesting differences in crystallinity .
Chlorinated Pyridine Derivatives
Compounds like 2-amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine exhibit distinct properties:
- Thermal Stability : These derivatives display higher melting points (268–287°C) compared to bicyclo[1.1.0]butane-pyridine compounds, attributed to stronger intermolecular interactions from chlorine and aromatic substituents .
- Synthetic Yields : Yields range from 67–81%, competitive with bicyclo[1.1.0]butane derivatives but dependent on substituent complexity .
- Medicinal Potential: Chlorinated pyridines are emphasized in bioinorganic medicinal chemistry for their antimicrobial and anticancer activity, whereas bicyclo[1.1.0]butane derivatives are less explored in this context .
Reactivity in Cycloaddition Chemistry
4-(Bicyclo[1.1.0]butan-2-yl)pyridine participates in pyridine-boryl radical-catalyzed [2π+2σ] cycloadditions with alkenes under mild conditions (25°C, Ar atmosphere). Key parameters include:
- Catalyst Loading : Optimal at 20 mol% B2cat2 and 30 mol% 4-Ph-pyridine, achieving high yields .
- Solvent Effects: Reactions in n-hexane or toluene show similar efficiency, but scalability improves with larger solvent volumes (e.g., 20 mL for 2.0 mmol substrate) . In contrast, norbornane-pyridine derivatives are less reactive in similar cycloadditions due to reduced ring strain, highlighting the bicyclo[1.1.0]butane system’s unique reactivity .
Data Tables
Table 2. Reaction Conditions and Outcomes
Q & A
Q. What are the established synthetic routes for 4-(Bicyclo[1.1.0]butan-2-yl)pyridine, and how do reaction conditions influence yield?
The synthesis of bicyclo[1.1.0]butane (BCB)-containing compounds typically involves transannular cyclization, cyclopropanation, or carbene addition strategies. For example, BCB-Li intermediates (generated via Li-Br exchange from BCB-Br precursors) can be trapped with electrophiles like pyridine derivatives to form 4-substituted BCB-pyridines . Key factors include:
- Solvent choice : Non-polar solvents (e.g., toluene) under inert atmospheres (Ar) minimize side reactions .
- Catalytic systems : Rhodium(I) catalysts enable annulative rearrangements with high regioselectivity (e.g., fused heterocycle formation) .
- Temperature : Room-temperature reactions often suffice for BCB-Li trapping, while cycloadditions may require extended reaction times (24+ hours) .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization relies on:
- X-ray crystallography : Resolves the "butterfly" geometry of BCBs, confirming bond lengths (~1.50 Å for bridgehead C–C bonds) and angles (123° wing separation) .
- NMR spectroscopy : Distinct upfield shifts in NMR for bridgehead protons due to strain-induced deshielding .
- Mass spectrometry : High-resolution MS confirms molecular ion peaks and fragmentation patterns consistent with BCB-pyridine scaffolds .
Q. What are the common reactivity patterns of this compound in strain-release reactions?
The strained BCB core reacts via σ/π-bond ambiguity:
- Nucleophilic attack : Bridgehead C–C bonds undergo cleavage with nucleophiles (e.g., amines, alcohols) to form linear products .
- Cycloadditions : [2π+2σ] cycloadditions with alkenes/alkynes are catalyzed by pyridine-boryl radicals, yielding fused bicyclic systems .
- Catalytic rearrangements : Rhodium(I) catalysts promote annulative cleavage, generating heterocycles like quinolines .
Advanced Research Questions
Q. How can regioselectivity challenges in BCB-pyridine functionalization be addressed?
Regioselectivity is influenced by:
- Substituent effects : Electron-withdrawing groups on pyridine direct reactivity to specific bridgehead positions .
- Catalyst design : Bidentate ligands in Rh(I) systems enhance selectivity for annulative rearrangements (e.g., 95:5 regioisomer ratios) .
- Steric control : Hindered amides or bulky electrophiles favor attack at less sterically encumbered bridgehead sites .
Q. What experimental strategies resolve contradictions in reported BCB-pyridine reactivity data?
Discrepancies often arise from:
- Catalyst variability : Pyridine-boryl radical systems (B2cat2) favor cycloadditions , while Rh(I) catalysts drive rearrangements . Systematic screening of catalysts/ligands is critical.
- Reaction milieu : Polar aprotic solvents (e.g., DMF) may stabilize ionic intermediates, altering product distributions vs. non-polar solvents .
- Substrate purity : BCB precursors (e.g., BCB-Br) must be rigorously purified to avoid side reactions .
Q. How can computational methods guide the design of BCB-pyridine derivatives for targeted applications?
- DFT calculations : Model strain energy (60–68 kcal/mol in BCBs) and predict transition states for bond cleavage/cycloadditions .
- Molecular docking : Simulate interactions between BCB-pyridines and biological targets (e.g., enzymes) to optimize bioactivity .
- SAR studies : Correlate substituent effects (e.g., pyridine ring methylation) with reactivity/selectivity trends .
Methodological Considerations
Q. What safety protocols are essential when handling BCB-pyridine derivatives?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact with volatile BCB intermediates .
- Ventilation : Use fume hoods for reactions releasing toxic gases (e.g., HBr during BCB-Br synthesis) .
- Waste disposal : Quench reactive intermediates (e.g., BCB-Li) with isopropanol before disposal .
Q. How are reaction yields optimized in large-scale BCB-pyridine syntheses?
- Flow chemistry : Continuous flow systems improve heat/mass transfer for exothermic reactions (e.g., cycloadditions) .
- Precursor stability : Stabilize BCB-Br with low-temperature storage (-20°C) to prevent decomposition .
- Catalyst recycling : Immobilized Rh(I) catalysts reduce costs in multi-step annulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
